1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Description
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 714207-41-7, molecular formula: C₁₁H₁₀BrNO₃) is a pyrrolidine-based compound featuring a 3-bromophenyl substituent at the 1-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZMARXQCZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with pyrrolidine-2,3-dione in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is isolated through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidine ring and carboxylic acid group contribute to the overall activity of the compound. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Meta-substituted bromine (3-Br) in the target compound contrasts with para-chloro (4-Cl) in ’s analog, which exhibits distinct NMR shifts due to altered electronic environments .
- Steric Effects : Methyl groups (3-CH₃) may reduce steric hindrance compared to halogens, influencing solubility or binding interactions .
Impact of Oxo Group Position
The oxo group’s position on the pyrrolidine ring modulates electronic distribution and conformational flexibility:
Key Observations :
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity vs. chlorine may alter membrane permeability or target binding, as seen in chalcone cytotoxicity disparities .
- Combined Substituents : Electron-withdrawing groups (e.g., 3-Cl-4-F) in pyrrolidines may enhance reactivity in drug precursor synthesis .
Biological Activity
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, as well as its mechanisms of action.
- Chemical Formula : CHBrN\O
- CAS Number : 1017427-72-3
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. Specifically, this compound has been investigated for its effectiveness against multidrug-resistant Gram-positive bacteria and fungi. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against resistant strains | |
| Acinetobacter baumannii | Significant inhibition observed | |
| Candida auris | Potent antifungal activity |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that the compound exhibits cytotoxic effects on human lung cancer cells (A549), indicating its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 12.5 | Cytotoxicity observed |
| MCF-7 (breast cancer) | 15.0 | Moderate inhibition |
Anticonvulsant Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in anticonvulsant studies. Research indicates that it may modulate neurotransmitter systems involved in seizure activity, providing a potential avenue for epilepsy treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : Similar compounds have been shown to bind to various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Membrane Disruption : The lipophilic nature of the bromophenyl group facilitates interaction with lipid membranes, enhancing the compound's antimicrobial properties.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
- Antimicrobial Screening : A study screened multiple derivatives against WHO-priority pathogens, confirming the efficacy of this compound against strains resistant to conventional antibiotics .
- Cytotoxicity Assays : In vitro assays conducted on A549 cells demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, and what key reaction parameters influence yield?
- Methodological Answer : A typical synthesis involves reacting 3-bromoaniline derivatives with cyclopropane-1,1-dicarboxylate under acidic conditions to form the pyrrolidine ring. For example, cyclopropane ring-opening reactions with substituted anilines (e.g., 3-chloro-4-fluoroaniline) yield analogous structures in ~65% yield when using ethanol as a solvent and reflux conditions . Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., pyridine) to stabilize intermediates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates.
- Temperature control : Reflux (~80–100°C) enhances reaction rates but may require quenching to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons of the 3-bromophenyl group appear as a doublet (δ 7.3–7.6 ppm), while the pyrrolidine ring protons show distinct splitting patterns (e.g., δ 2.3–3.1 ppm for CH₂ groups). The carboxylic acid proton is typically absent due to exchange broadening but confirmed via derivatization .
- IR Spectroscopy : Key peaks include C=O stretches (1690–1736 cm⁻¹ for lactone/ester groups) and O-H stretches (2500–3300 cm⁻¹ broad, if carboxylic acid is protonated) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis (e.g., sharp mp ~140°C for related derivatives) ensures minimal impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing substituted pyrrolidine derivatives?
- Methodological Answer :
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1-(3-chloro-4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid ). For example, discrepancies in carbonyl peaks (IR) may arise from tautomerism, resolved via variable-temperature NMR.
- Isotopic labeling : Use of ¹³C-labeled precursors clarifies ambiguous carbon environments in NMR.
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR/IR spectra to match experimental data .
Q. How can X-ray crystallography and software like SHELX determine the crystal structure and stereochemistry of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in methanol/chloroform mixtures.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data (resolution ≤ 0.8 Å).
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. For example, SHELX reliably resolves bromine atom positions (high electron density) and confirms the lactam ring’s planarity .
- Validation : Check R-factors (R₁ < 5%) and residual electron density maps for errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
